![molecular formula C18H14O6 B2735844 (Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one CAS No. 929339-15-1](/img/structure/B2735844.png)

(Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

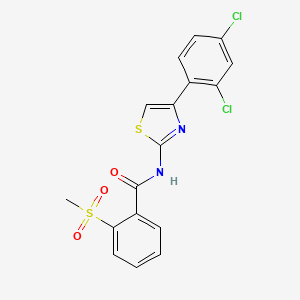

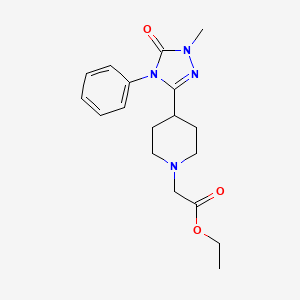

Molecular Structure Analysis

The structure of a related isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The asymmetric unit of the compound consists of two independent molecules. Both molecules exhibit the disorder of each methylene group present in their 1,4-dioxane rings .

Scientific Research Applications

- Antihypertensive Agents : Certain 1,4-benzodioxanes exhibit antihypertensive properties. For instance, ®-doxazosin, a chiral 2,3-dihydro-1,4-benzodioxane derivative, acts as an α1-adrenergic receptor antagonist and is used to manage hypertension .

- Serotonin Receptor Modulators : Compounds with benzodioxane motifs have affinities towards serotonin receptors. These receptors play a role in various conditions, including schizophrenia and mood disorders. Examples include the antidepressant MKC-242 and the 5-HT1A receptor agonist BSF-190555 .

Enzymatic Synthesis and Chiral Building Blocks

The chiral 2,3-dihydro-1,4-benzodioxane motif has attracted interest for its versatile applications. Here’s a specific area of focus:

- Enzymatic Synthesis : Researchers have efficiently synthesized chiral 2,3-dihydro-1,4-benzodioxane derivatives using engineered enzymes. For instance, Candida antarctica lipase B (CALB) mutants A225F and A225F/T103A catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. This work provides insights into enzyme evolution strategies .

Material Science and Organic Electronics

The benzodioxane ring system has been explored in material science and organic electronics. Here’s an example:

- Organic Light-Emitting Diodes (OLEDs) : Pyrenyl dihydrobenzodioxin phenanthroimidazole derivatives have been used in nondoped blue-emitting OLEDs. These compounds exhibit promising luminance, power efficiency, and quantum efficiency .

Other Applications

Beyond the fields mentioned above, researchers continue to explore novel applications for benzodioxane derivatives. These may include:

- Selective CO2 Adsorption : Due to its open metal sites and ideal pore size, the TIBM-Cu complex (containing the benzodioxane motif) shows higher CO2 adsorption capacity than other metal-organic frameworks .

- Custom Synthesis and Sourcing : The compound (8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol is available for custom synthesis and sourcing .

properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-21-15-7-10(8-16-18(15)23-5-4-22-16)6-14-17(20)12-3-2-11(19)9-13(12)24-14/h2-3,6-9,19H,4-5H2,1H3/b14-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURFTPFINOLREX-NSIKDUERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCCO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OCCO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735763.png)

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)

![2-({4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole](/img/structure/B2735770.png)

![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2735780.png)